2-Methyl-3-nitro-10H-phenothiazine
Description
Historical Context and Significance of the Phenothiazine (B1677639) Nucleus
The story of phenothiazine begins in 1883 with its first synthesis by Bernthsen. google.com Initially, its primary application was in the synthesis of dyes, such as methylene (B1212753) blue, which was synthesized in 1876. google.com However, the therapeutic potential of phenothiazine derivatives soon became apparent. In the 1940s, a derivative, promethazine, was developed and marketed for its antihistaminic and sedative properties. wikipedia.org This was a precursor to the groundbreaking discovery in the 1950s of chlorpromazine, the first typical antipsychotic drug, which fundamentally changed the treatment of schizophrenia and other psychotic disorders. researchgate.netiucr.org
The core structure of phenothiazine consists of a tricyclic system with two benzene (B151609) rings linked by a sulfur and a nitrogen atom. researchgate.net This non-planar, butterfly-like conformation is a key feature that influences its chemical and biological properties. iucr.org
Overview of Substituted Phenothiazine Derivatives in Academic Research
The phenothiazine nucleus has been a fertile ground for synthetic chemists, leading to a vast array of substituted derivatives with a wide spectrum of biological activities. orientjchem.orgnih.gov These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.govontosight.ai
The nature and position of substituents on the phenothiazine ring system, as well as modifications at the N10 position, have been shown to be critical in determining the pharmacological profile of the resulting compounds. nih.gov For instance, the introduction of electron-withdrawing groups, such as the trifluoromethyl group at the 2-position, is a common feature in many potent antipsychotic phenothiazines. Research has also explored the synthesis of various N-substituted phenothiazine derivatives to create new heterocyclic systems with potential biological applications. nih.gov
The following table provides a brief overview of some classes of substituted phenothiazine derivatives and their researched applications:
| Class of Derivative | Substitution Pattern | Research Applications |
| Halogenated Phenothiazines | Chloro, Fluoro, or Trifluoromethyl groups at C2 | Antipsychotic, Antiemetic |
| Alkyl-substituted Phenothiazines | Alkyl groups on the aromatic rings or at N10 | Varied pharmacological activities |
| Nitro-substituted Phenothiazines | Nitro group(s) on the aromatic rings | Intermediates in synthesis, potential biological activity |
| N-Acylphenothiazines | Acyl group at N10 | Antitumor potential |
| Phenothiazine-Hybrids | Linked to other bioactive moieties (e.g., chalcones, triazoles) | Anticancer, FTase inhibition |
Rationale for Dedicated Research on 2-Methyl-3-nitro-10H-phenothiazine
While direct research on this compound is limited, a strong rationale for its investigation can be constructed based on the known structure-activity relationships of related phenothiazine derivatives.
The presence of a nitro group at the 3-position is of particular interest. Nitro-substituted phenothiazines, such as 3-nitrophenothiazine, are known synthetic precursors for creating other functionalized derivatives, including aminophenothiazines which can serve as building blocks for more complex molecules. iucr.org The nitro group itself can influence the electronic properties of the molecule and may contribute to biological activity. For example, the structural analysis of 10-Ethyl-3-nitrophenothiazine confirmed the position of the nitro group and its effect on the tricyclic structure, indicating that such substitutions can flatten the phenothiazine ring system. iucr.org
The methyl group at the 2-position could also modulate the compound's properties. Alkyl substitutions on the phenothiazine ring can impact its lipophilicity and steric profile, which in turn can affect its interaction with biological targets.
Therefore, dedicated research into this compound is warranted to:
Explore its synthetic utility: As a functionalized phenothiazine, it could serve as a valuable intermediate for the synthesis of novel and more complex derivatives with potential applications in medicinal chemistry and materials science.
Investigate its biological activity: The combination of the methyl and nitro substituents may result in unique pharmacological properties. Screening for anticancer, antimicrobial, and other biological activities would be a logical first step.
Understand its physicochemical properties: Characterizing its electronic and structural properties would contribute to a deeper understanding of how different substitution patterns influence the phenothiazine nucleus.
An in-depth examination of the synthetic pathways leading to the specific chemical entity This compound reveals a landscape of classic and modern organic chemistry reactions. The synthesis of this compound is primarily approached through the strategic construction of the core phenothiazine ring system with the necessary substituents already in place or introduced through regioselective reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
823802-24-0 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-methyl-3-nitro-10H-phenothiazine |
InChI |
InChI=1S/C13H10N2O2S/c1-8-6-10-13(7-11(8)15(16)17)18-12-5-3-2-4-9(12)14-10/h2-7,14H,1H3 |
InChI Key |
AVCJRHAZFYWWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])SC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 3 Nitro 10h Phenothiazine
The creation of the 2-Methyl-3-nitro-10H-phenothiazine molecule is not typically achieved by simple functionalization of the parent phenothiazine (B1677639). Instead, its synthesis relies on building the tricyclic structure from precursors that already contain the methyl and nitro groups, ensuring precise placement.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data are available for the ¹H NMR, ¹³C NMR, heteronuclear NMR, or 2D NMR analysis of 2-Methyl-3-nitro-10H-phenothiazine.
Proton (1H) NMR Analysis for Aromatic and Aliphatic Resonances
Specific chemical shifts and coupling constants for the aromatic and aliphatic protons of this compound have not been reported.
Carbon-13 (13C) NMR for Comprehensive Carbon Skeletal Elucidation
The ¹³C NMR spectrum, which would provide a detailed map of the carbon framework, is not available in the existing literature.
Heteronuclear NMR (e.g., 15N NMR, 19F NMR for Related Compounds)
There is no information on heteronuclear NMR studies, such as ¹⁵N NMR, for this specific nitro-substituted phenothiazine (B1677639).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Data from 2D NMR experiments, which are crucial for assigning connectivity between protons and carbons, have not been published for this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Nitro and Methyl Functionalities
A vibrational analysis identifying the characteristic stretching and bending frequencies for the nitro (NO₂) and methyl (CH₃) groups of this compound is not available. While general frequency ranges for these functional groups are known, specific data for this molecular structure are absent from the literature.
Characterization of Phenothiazine Ring System Vibrations
The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching and bending of its chemical bonds. For phenothiazine derivatives, infrared (IR) and Raman spectroscopy are powerful tools to characterize the vibrations of the core tricyclic system.
The phenothiazine ring system has several characteristic vibrational modes. A complete vibrational analysis, often supported by quantum chemical calculations like Density Functional Theory (DFT), allows for the assignment of these bands. researchgate.net Key vibrations include the C-S-C and C-N-C symmetric stretching modes, as well as the in-phase and out-of-phase ring breathing vibrations of the C=C bonds in the aromatic rings. researchgate.net The N-H stretching vibration in the parent phenothiazine is also a prominent feature, typically appearing around 3340 cm⁻¹. researchgate.net
In this compound, the core vibrations of the phenothiazine skeleton are modulated by the substituents. The presence of the methyl group introduces characteristic C-H stretching and bending vibrations. The nitro group (NO₂) contributes strong and distinct symmetric and asymmetric stretching vibrations, which are typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. These substituent-induced vibrations provide clear spectroscopic markers for the successful incorporation of these groups onto the phenothiazine framework.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amine) | Stretching | ~3340 | researchgate.net |
| C-H (Aromatic) | Stretching | 3000-3100 | |
| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2900-3000 | |
| C=C (Aromatic) | Ring Breathing | 1450-1600 | researchgate.net |
| NO₂ (Nitro) | Asymmetric Stretching | 1500-1560 | |
| NO₂ (Nitro) | Symmetric Stretching | 1300-1370 | |
| C-N-C | Symmetric Stretching | ~1240 | researchgate.net |
| C-S-C | Symmetric Stretching | ~1080 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about its chromophoric system and electronic structure.
Electronic Absorption Properties and Chromophoric Analysis
The parent 10H-phenothiazine molecule exhibits characteristic absorption bands in the UV region, typically around 252 nm and 316 nm, which are assigned to π-π* transitions within the aromatic system. nih.govnist.gov The introduction of substituents onto this chromophoric core can significantly alter the absorption spectrum.
In this compound, the methyl group (-CH₃) acts as an auxochrome, a group that can modify the absorption of a chromophore. It is a weak electron-donating group and generally causes a small bathochromic (red) shift in the absorption maxima. More significantly, the nitro group (-NO₂) is a powerful chromophore and a strong electron-withdrawing group. The presence of nitro groups on a phenothiazine ring is known to cause a substantial bathochromic effect. For instance, a 3,7-dinitro-10H-phenothiazine derivative shows absorption bands at much longer wavelengths (e.g., 359 nm, 398 nm, and 528 nm) compared to the unsubstituted core. mdpi.com This is due to the extension of the conjugated π-system and the introduction of n-π* transitions associated with the nitro group's non-bonding electrons. Therefore, this compound is expected to show absorption bands that are significantly red-shifted into the visible region compared to the parent phenothiazine.
| Compound | λmax (nm) | Reference |
|---|---|---|
| 10H-Phenothiazine | 252, 316 | nih.govnist.gov |
| 10-Methyl-10H-phenothiazine | Not specified, but generally similar to parent | nist.gov |
| 3,7-Dinitro-10H-phenothiazine 5-oxide | 271, 359, 398, 528 | mdpi.com |
| This compound (Predicted) | Significant bathochromic shift from parent, likely > 350 nm |
Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Characteristics
The combination of an electron-donating moiety and an electron-withdrawing group within the same conjugated system can give rise to Intramolecular Charge Transfer (ICT) characteristics. In this compound, the phenothiazine nucleus acts as a potent electron donor, while the nitro group at the 3-position serves as a strong electron acceptor. This donor-acceptor architecture facilitates the transfer of electron density from the phenothiazine ring to the nitro group upon photoexcitation.
Molecules with strong ICT character often exhibit solvatochromism, where the position of the absorption or emission bands changes with the polarity of the solvent. nih.gov In polar solvents, the excited state, which has a larger dipole moment due to charge separation, is stabilized more than the ground state. This typically results in a bathochromic (red) shift of the absorption maximum as the solvent polarity increases. The study of solvatochromic shifts can provide quantitative information about the change in dipole moment between the ground and excited states. nih.gov The presence of a donor-acceptor system in this compound strongly suggests that it will display positive solvatochromism, a key indicator of its ICT nature. elsevierpure.com Such properties are crucial for applications in materials science, such as in the design of sensors and nonlinear optical materials. nih.govnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₀N₂O₂S.
The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915, S=31.972071). An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is a standard and essential step in the characterization of newly synthesized compounds. mdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₂S | |
| Nominal Mass | 258 g/mol | |
| Theoretical Exact Mass (Monoisotopic) | 258.04632 Da | |
| Expected HRMS Result | [M+H]⁺ = 259.05360 Da |
Fragmentation Pattern Analysis for Structural Elucidation
In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern is highly characteristic of the compound's structure and can be used for its elucidation.
For this compound, the fragmentation pattern would be influenced by the phenothiazine core and its substituents. Aromatic nitro compounds typically show characteristic fragmentation pathways. miamioh.edu A primary and very common fragmentation would be the loss of the nitro group as an NO₂ radical (a loss of 46 Da), or the loss of NO (30 Da) followed by CO (28 Da). Another expected fragmentation would involve the cleavage of the methyl group (a loss of 15 Da). The stability of the tricyclic phenothiazine core means that fragments corresponding to this ring system would likely be prominent in the mass spectrum. Analyzing these specific losses and the resulting fragment ions allows for the confirmation of the presence and position of the substituents on the phenothiazine ring. mdpi.com
: X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the definitive solid-state molecular structure, including bond lengths, bond angles, and the conformation of molecules. For complex heterocyclic systems like phenothiazine derivatives, X-ray crystallography offers unparalleled insight into their steric and electronic properties, which are crucial for understanding their chemical reactivity and potential applications.
Solid-State Molecular Structure Determination and Crystal Packing
In the crystalline state, phenothiazine and its derivatives typically exhibit a non-planar, butterfly-like structure. researchgate.netnih.gov The packing of these molecules in the crystal is governed by a combination of intermolecular forces, including van der Waals interactions, and in some cases, hydrogen bonding or π–π stacking interactions. For instance, in the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, a related compound featuring a nitro group, molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming chains that are further stabilized by weak π–π stacking interactions. nih.gov
The arrangement of molecules in the solid state can adopt various motifs, such as the herringbone pattern, which is common for aromatic molecules. acs.org The specific packing arrangement for this compound would be determined by a delicate balance of these intermolecular forces, aiming to achieve the most thermodynamically stable crystal lattice.
Table 1: General Crystallographic Data for a Related Phenothiazine Derivative This table presents data for a related compound to illustrate typical crystallographic parameters.
Data adapted from the crystallographic study of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. nih.gov
Conformation of the Phenothiazine Ring System in the Crystalline State
The phenothiazine ring system is not planar. wikipedia.org X-ray diffraction studies have consistently shown that it adopts a folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms. researchgate.netnih.gov The central six-membered ring, containing the sulfur and nitrogen heteroatoms, typically assumes a boat conformation. researchgate.netnih.gov
A key parameter used to describe the degree of folding in the phenothiazine tricycle is the dihedral angle between the two outer benzene (B151609) rings. This angle can vary depending on the nature and position of the substituents on the ring system. For many phenothiazine derivatives, this dihedral angle falls within the range of 134° to 160°. nih.gov For example, in one N-substituted phenothiazine derivative, the dihedral angle between the benzene rings is reported to be 127.64 (6)°. nih.gov This value was noted to be smaller than in similar compounds, a difference attributed to steric repulsion from a bulky substituent on the nitrogen atom. nih.gov
The substituents at the 2- and 3-positions of the phenothiazine core in this compound would be expected to influence this dihedral angle. The steric hindrance introduced by the methyl group and the electronic effects of the nitro group could lead to a unique degree of folding in the solid state. Theoretical calculations on substituted phenothiazines have indicated that while an axial orientation of a substituent on the central ring is often preferred, both axial and equatorial orientations can have similar energies and may be observed in the crystalline state. researchgate.net
The conformation of the phenothiazine ring system has been linked to the biological activity of its derivatives. nih.gov Studies have shown a correlation between the dihedral angle and the binding affinity of phenothiazine drugs to various receptors. Biologically active derivatives tend to have a more pronounced fold (smaller dihedral angle, in the range of 134-145°), while less active compounds are flatter (dihedral angle of 155-160°). nih.gov This highlights the importance of understanding the precise solid-state conformation of new phenothiazine compounds like this compound.
Table 2: Key Conformational Parameters of the Phenothiazine Ring System
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of phenothiazines. A typical CV of a phenothiazine (B1677639) derivative shows one or two successive oxidation waves, corresponding to the formation of a radical cation and a dication. researchgate.netmdpi.com
The oxidation potential of the phenothiazine core is sensitive to the nature of its substituents. Generally, the first oxidation (Ep1) corresponds to the removal of an electron from the phenothiazine moiety to form a radical cation (PTZ•+), and a second oxidation (Ep2) can sometimes be observed at a higher potential, representing the formation of a dication (PTZ2+). mdpi.com
To illustrate the range of potentials, the following table presents data for related phenothiazine derivatives.
| Compound | First Anodic Peak Potential (Ep1) | Second Anodic Peak Potential (Ep2) | Experimental Conditions |
| 2-Chlorophenothiazine (2CPTZ) | 562.13 mV | - | 0.001 M in acetonitrile, vs Ag/AgCl |
| Chlorpromazine (CPZ) | 594.18 mV | ~950 mV | 0.003 M in acetonitrile, vs Ag/AgCl chemrxiv.org |
| 10-Methylphenothiazine (B72558) (MPT) | ~3.5 V vs Li/Li+ | 4.2 V vs Li/Li+ | In propylene (B89431) carbonate (PC) with LiClO4 acs.org |
This table is for illustrative purposes and uses data from related compounds to show typical potential ranges for phenothiazine derivatives.
The reversibility of the redox processes in phenothiazines is a critical factor, particularly for applications in energy storage or catalysis. A reversible process is characterized by a stable oxidized species that can be efficiently reduced back to its original state. For phenothiazines, the first oxidation to the radical cation (PTZ•+) is often electrochemically reversible. acs.org
The stability and reversibility of the second oxidation process, forming the dication (PTZ2+), are highly dependent on the molecular structure and the experimental conditions, including the solvent and electrolyte used. acs.org In many cases, the dication is less stable than the radical cation and may undergo follow-up chemical reactions, leading to an irreversible or quasi-reversible second oxidation wave in the cyclic voltammogram. acs.orgmdpi.com For 10-methylphenothiazine, the second oxidation is considered only semi-reversible due to the instability of the dication form. acs.org The presence of a nitro group on the phenothiazine ring in the target compound could further influence the stability of the resulting cationic species.
Electron Transfer Mechanisms
The fundamental redox chemistry of phenothiazines involves the sequential removal of two electrons from the tricyclic system.
The electron-donating character of phenothiazines is primarily attributed to the lone pairs of electrons on the sulfur and nitrogen heteroatoms. researchgate.netmdpi.com The highest occupied molecular orbital (HOMO) of the phenothiazine core has significant contributions from these atoms. Upon the first oxidation, an electron is removed from this HOMO, and the resulting positive charge and unpaired spin density are delocalized across the N and S atoms and the aromatic rings. acs.org This delocalization is key to the relative stability of the phenothiazine radical cation. The initial oxidation is believed to occur at the nitrogen atom of the phenothiazine core. mdpi.com
The electrochemical oxidation of phenothiazine (PTZ) proceeds through two distinct one-electron transfer steps:
Formation of the Radical Cation: The first step is the one-electron oxidation of the neutral phenothiazine molecule to form a colored and often stable radical cation (PTZ•+). mdpi.com PTZ ⇌ PTZ•+ + e-
Formation of the Dication: At a more positive potential, a second electron can be removed to form a dication (PTZ2+). mdpi.com PTZ•+ ⇌ PTZ2+ + e-
The formation of the dication is associated with a significant conformational change in the phenothiazine structure. The neutral molecule and the radical cation typically adopt a folded or "butterfly" geometry, while the dication is forced into a planar conformation to maximize resonance stabilization. mdpi.com The stability of these oxidized species is crucial for the reversibility of the redox processes.
Influence of Substituents on Redox Potentials
Substituents on the phenothiazine rings play a crucial role in modulating the redox potentials by altering the electron density of the heterocyclic system.
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) groups are electron-donating. They increase the electron density of the HOMO, making the molecule easier to oxidize. This results in a lower (less positive) oxidation potential compared to the unsubstituted parent compound.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups are electron-withdrawing. They decrease the electron density of the HOMO, making the molecule more difficult to oxidize. This leads to a higher (more positive) oxidation potential. chemrxiv.org For instance, the presence of a chlorine atom generally makes the phenothiazine scaffold more difficult to oxidize. chemrxiv.org
Effect of Nitro and Methyl Groups on Electron Density and Electrochemical Stability
The electrochemical behavior of phenothiazines is largely dictated by the electron density at the nitrogen and sulfur heteroatoms, which are the primary sites for electrochemical oxidation. researchgate.net The phenothiazine nucleus itself possesses electron-donating properties. lew.ro Substituents on the aromatic rings can either enhance or diminish this electron-donating character, thereby tuning the electrochemical stability and reactivity of the molecule.
The methyl group (-CH3) at the 2-position is an electron-donating group through an inductive effect. This increases the electron density on the phenothiazine ring system. Generally, the addition of a methyl group can affect the heat of formation of the compound. researchgate.net In the context of electrochemical stability, electron-donating groups can make the phenothiazine core easier to oxidize.
Conversely, the nitro group (-NO2) at the 3-position is a strong electron-withdrawing group. Its presence significantly decreases the electron density across the phenothiazine nucleus, particularly at the nitro group itself. lew.ro This deactivation of the ring system makes the compound more difficult to oxidize. The reduction of phenothiazines with electron-withdrawing groups occurs at more negative potentials compared to aromatic nitro derivatives due to the increased electron density at the nitro groups, a result of the donating properties of the phenothiazine nucleus. lew.ro
The presence of both a methyl and a nitro group on the same aromatic ring of the phenothiazine core creates a push-pull system, where the electron-donating methyl group and the electron-withdrawing nitro group have opposing effects on the electron density. The net effect on the electrochemical stability will depend on the relative positions and strengths of these groups.
Studies on various nitrophenothiazines have shown that the electrochemical reactivity of the nitro group is dependent on its position on the phenothiazine ring. lew.ro The electrochemical reduction of the nitro group itself is a key feature of these compounds' redox behavior. lew.ro
The stability of phenothiazine derivatives is also a critical factor. For instance, the dication of 10-methylphenothiazine has been noted for its instability under certain conditions. acs.org While the specific stability of 2-Methyl-3-nitro-10H-phenothiazine is not detailed in the provided results, the presence of substituents is known to influence the stability of the resulting radical cations and dications formed during electrochemical processes. acs.org
| Substituent | Position | Electronic Effect | Impact on Electron Density | Anticipated Effect on Oxidation Potential |
| Methyl (-CH3) | 2 | Electron-donating | Increases | Decreases (Easier to oxidize) |
| Nitro (-NO2) | 3 | Electron-withdrawing | Decreases | Increases (Harder to oxidize) |
Correlation between Electronic Structure and Electrochemical Behavior
The electronic structure of a molecule is intrinsically linked to its electrochemical behavior. In phenothiazine derivatives, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of their redox potentials. The electron-donating phenothiazine core generally leads to a relatively high-energy HOMO, making these compounds susceptible to oxidation. mdpi.com
The introduction of substituents alters these frontier molecular orbital energies. An electron-donating group like the methyl group will raise the energy of the HOMO, making the molecule easier to oxidize (i.e., requiring a lower oxidation potential). Conversely, a strong electron-withdrawing group like the nitro group will lower the energy of both the HOMO and the LUMO. mdpi.com The lowering of the HOMO energy makes the molecule more resistant to oxidation, thus increasing the oxidation potential.
The oxidation of phenothiazines typically proceeds in two reversible one-electron steps, leading to the formation of a radical cation and then a dication. mdpi.com The potential at which these oxidation events occur can be fine-tuned by the appropriate choice of substituents. researchgate.net For this compound, the electron-withdrawing nitro group is expected to have a dominant effect, making the compound more difficult to oxidize compared to unsubstituted phenothiazine or 2-methylphenothiazine.
A comparative study of various phenothiazine derivatives allows for the establishment of structure-activity relationships, correlating structural features with electrochemical parameters such as formal potential and electron transfer rates. researchgate.net For this compound, the interplay between the electron-donating methyl group and the electron-withdrawing nitro group will result in a unique electrochemical signature, reflecting the specific charge distribution and frontier orbital energies of the molecule. rsc.org
| Property | Influence of Methyl Group (-CH3) | Influence of Nitro Group (-NO2) | Resulting Effect on this compound |
| HOMO Energy Level | Raises | Lowers | The net effect depends on the relative strengths, but the strong withdrawing nature of the nitro group likely dominates, leading to a lower HOMO energy compared to unsubstituted phenothiazine. |
| Oxidation Potential | Decreases | Increases | Expected to be higher than that of unsubstituted phenothiazine due to the dominant electron-withdrawing effect of the nitro group. |
| Reduction Potential (of Nitro Group) | May slightly decrease (make it more negative) | Is the site of reduction | The electron-donating nature of the phenothiazine ring makes the reduction potential more negative than typical aromatic nitro compounds. lew.ro |
Structure Activity Relationships Sar and Mechanistic Insights
General Principles of Phenothiazine (B1677639) SAR
The phenothiazine nucleus, a tricyclic system with nitrogen and sulfur heteroatoms, serves as a versatile scaffold. However, the unsubstituted phenothiazine ring generally lacks significant biological activity, though it possesses the lipophilicity required to penetrate biological membranes. slideshare.netslideshare.net Potent and specific activity is achieved through strategic substitution at key positions on the ring and at the 10H-nitrogen. slideshare.netslideshare.netresearchgate.net
Substitutions on the aromatic rings of the phenothiazine core are critical for modulating its pharmacological profile.
Position C-2: This position is widely recognized as the most effective site for substitution to enhance antipsychotic activity. slideshare.netslideshare.net The potency of phenothiazine derivatives often correlates with the electron-withdrawing strength of the substituent at C-2. slideshare.netnih.gov For example, the anti-MDR (multidrug resistance) activity increases in the order -H < -Cl < -CF3. if-pan.krakow.pl This suggests that a substituent's ability to pull electron density from the ring system is a key determinant of its biological effect. In contrast, introducing a hydroxyl (-OH) group, which is less lipophilic, can decrease potency. nih.gov
Other Positions: Substitutions at positions C-1 and C-4 are typically detrimental to neuroleptic activity. slideshare.netslideshare.net It is hypothesized that a substituent at C-1 may sterically hinder the side chain at N-10 from adopting its optimal conformation for receptor binding, while a substituent at C-4 might interfere with the binding role of the sulfur atom at position 5. slideshare.net
The following table summarizes the general effect of substituent position on the neuroleptic activity of phenothiazines.
| Position of Substitution | General Effect on Neuroleptic Activity | Reference |
| C-2 | Optimal position for substitution; activity often increases with electron-withdrawing strength. | slideshare.net, slideshare.net, pharmacy180.com |
| C-3 | Can improve activity over unsubstituted compounds, but less significantly than C-2. | slideshare.net, slideshare.net |
| C-1 | Deleterious effect on activity. | slideshare.net, slideshare.net |
| C-4 | Generally reduces activity. | slideshare.net, slideshare.net |
The nitrogen atom at position 10 is a primary site for modification and is essential for conferring activity to phenothiazine derivatives. slideshare.netslideshare.net
The Alkyl Side Chain: For neuroleptic phenothiazines, a three-carbon alkyl chain separating the ring nitrogen (N-10) from a terminal amino group is crucial for maximal activity. slideshare.netif-pan.krakow.pl Shortening or lengthening this chain drastically reduces potency. slideshare.net
The Terminal Amino Group: The nature of the amino group at the end of the side chain also dictates the drug's potency and properties. Tertiary amines generally exhibit greater activity than secondary or primary amines. nih.govpharmacy180.com Furthermore, incorporating the terminal nitrogen into a piperazine (B1678402) or piperidine (B6355638) ring is often more effective than a simple dimethylamino group. if-pan.krakow.plpharmacy180.com
Unsubstituted N-10: In contrast to the requirements for neuroleptic activity, some studies on the antioxidant properties of phenothiazines have found that the absence of a substituent at the N-10 position is a key determinant for potent activity in inhibiting lipid peroxidation. nih.gov Methylation of the N-10 nitrogen in these cases rendered the compound significantly less active. nih.gov This highlights how substitution at this position can be tailored to achieve different biological outcomes.
Role of the Nitro Group at Position 3 in Modulating Molecular Behavior
The nitro group (-NO2) is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its influence through both inductive and resonance effects. researchgate.net
Electron Density Redistribution: Placing a nitro group on the phenothiazine ring leads to a significant redistribution of electron density. It pulls electron density away from the aromatic system, which can decrease the aromatic character of the ring it is attached to. researchgate.netmdpi.com This effect is particularly pronounced when the nitro group is in conjugation with electron-donating elements within the ring system, such as the sulfur and nitrogen heteroatoms.
Spectroscopic Shifts: The strong electronic pull of nitro groups can alter the photophysical properties of the molecule. For instance, in a 3,7-dinitro-10H-phenothiazine 5-oxide, the two electron-withdrawing nitro groups remove electron density from the sulfur atom, resulting in a significant red-shift (a shift to longer wavelengths) of the emission band by approximately 200 nm compared to the non-nitrated parent compound. mdpi.com
Activation towards Nucleophilic Attack: The presence of a nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, where a nucleophile replaces another group on the ring. acs.orgnih.gov This enhanced reactivity can be a key factor in the molecule's interactions and metabolism.
The electronic and steric properties of the C-3 nitro group play a direct role in how the molecule interacts with its environment.
Intermolecular Interactions: The nitro group can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which are fundamental to molecular recognition by biological targets like proteins and enzymes. The very dark color of solid 3-nitrophenothiazine suggests the formation of extended molecular stacks, indicating strong intermolecular forces at play, which could influence how the molecule is accommodated in a receptor's binding pocket. nih.gov
Role of the Methyl Group at Position 2 in Modulating Molecular Behavior
Compared to the powerful electronic effects of the nitro group, the methyl group (-CH3) at the C-2 position has a more subtle influence on the molecule. Based on established SAR principles for phenothiazines, the addition of a methyl group at either the C-2 or C-3 position has been observed to have very little effect on the compound's neuroleptic activity. pharmacy180.com
The methyl group is weakly electron-donating and can increase the lipophilicity (fat-solubility) of the molecule in its immediate vicinity. This might slightly alter membrane permeability or hydrophobic interactions within a binding site, but it does not produce the dramatic changes in electronic character and biological activity seen with strong electron-withdrawing groups like -CF3 or -Cl at the same position. if-pan.krakow.plnih.gov Therefore, in 2-Methyl-3-nitro-10H-phenothiazine, the dominant electronic character of the substituted ring is overwhelmingly dictated by the C-3 nitro group.
Steric and Electronic Effects of Methyl Substitution
The introduction of a methyl group at the C-2 position of the phenothiazine ring introduces both steric and electronic effects. Electronically, the methyl group is a weak electron-donating group through an inductive effect. This can subtly modulate the electron density of the aromatic system, potentially influencing its interaction with biological targets.
Influence on Molecular Conformation and Intermolecular Interactions
The phenothiazine nucleus is not planar but exists in a folded "butterfly" conformation along the nitrogen-sulfur axis. The degree of this folding can be influenced by substituents. The presence of the methyl group at C-2 and the nitro group at C-3 likely introduces steric strain that can alter the dihedral angle of the phenothiazine ring. This conformational change can have significant consequences for intermolecular interactions, such as π-π stacking, which are crucial for the binding of phenothiazines to some biological targets.
The nitro group, being strongly electron-withdrawing, will significantly impact the electronic distribution of the phenothiazine ring system. This alteration in electron density can affect the strength of intermolecular interactions, including hydrogen bonding and van der Waals forces, with biological macromolecules.
Elucidation of Molecular Mechanisms in Biochemical Contexts
The predicted biochemical activities of This compound are based on the known mechanisms of action of the broader class of phenothiazine compounds.
Principles of Enzyme Inhibition and Modulation (e.g., Protein Kinase C, Cholinesterase, FTase)
Phenothiazine derivatives are known to inhibit a variety of enzymes. The specific substitution pattern of This compound suggests it may also possess such inhibitory activities.
Protein Kinase C (PKC): Many phenothiazines are inhibitors of Protein Kinase C, an enzyme involved in signal transduction. Inhibition is often competitive with respect to the enzyme's activators. The lipophilic nature of the phenothiazine ring allows it to interact with the regulatory domain of PKC. The electronic effects of the nitro group in This compound could influence its affinity for the enzyme.
Cholinesterase: Certain phenothiazine derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net. This inhibition is often attributed to the interaction of the tricyclic system with the active site of the enzyme. The substituents on the phenothiazine ring can modulate this inhibitory activity nih.gov.
Farnesyltransferase (FTase): Inhibition of FTase is a target for anticancer drug development. Some phenothiazine-based compounds have been identified as FTase inhibitors nih.gov. The mechanism often involves the phenothiazine scaffold mimicking the farnesyl pyrophosphate substrate. The specific substituents on This compound would likely influence its binding affinity to FTase.
Table 1: Potential Enzyme Inhibition Profile of Phenothiazine Derivatives This table is illustrative and based on the general properties of the phenothiazine class, not on direct experimental data for this compound.
| Enzyme Target | Predicted Activity of Phenothiazine Derivatives | Potential Role of this compound Substituents |
|---|---|---|
| Protein Kinase C (PKC) | Inhibition | The nitro group's electron-withdrawing nature may alter binding affinity. |
| Cholinesterases (AChE, BChE) | Inhibition | Methyl and nitro groups can influence interactions with the enzyme's active site. |
Mechanisms of Antioxidant Action and Reactive Oxygen Species Scavenging
The mechanism of antioxidant action involves the scavenging of reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) anions. The phenothiazine molecule can donate a hydrogen atom from the N-H group to a free radical, thereby neutralizing it. The resulting phenothiazine radical is relatively stable due to resonance delocalization over the tricyclic system.
For This compound , the presence of the electron-donating methyl group could potentially enhance its antioxidant capacity. Conversely, the strongly electron-withdrawing nitro group would likely decrease the electron-donating ability of the phenothiazine ring, potentially reducing its antioxidant activity compared to the unsubstituted parent compound. Theoretical studies on similar compounds suggest that electron-withdrawing groups can impact the pro-oxidant/antioxidant balance mdpi.com.
Modulation of Cellular Transport Systems and Signalling Pathways (e.g., Multidrug Resistance Reversal)
A significant area of research for phenothiazine derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which efflux chemotherapeutic drugs from the cell.
Phenothiazines are thought to inhibit these efflux pumps through direct interaction, thereby increasing the intracellular concentration of anticancer drugs. This activity is dependent on the lipophilicity and structural features of the phenothiazine derivative. The substituents on the phenothiazine ring play a crucial role in this interaction. The predicted lipophilicity and electronic properties of This compound suggest it could potentially interact with and modulate the function of such cellular transport systems.
Binding and Interaction Profiles with Biological Macromolecules
The biological effects of phenothiazines are predicated on their ability to bind to and interact with various biological macromolecules, including proteins and nucleic acids. The tricyclic structure of the phenothiazine core provides a large, relatively rigid scaffold for these interactions.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Protein Kinase C |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Farnesyltransferase |
Advanced Applications in Materials Science and Optoelectronics
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials 7.2.1. Phenothiazine (B1677639) as an Electron-Donating Unit in Advanced Materials 7.2.2. Room Temperature Phosphorescence (RTP) Properties
Further research or de novo synthesis and characterization of 2-Methyl-3-nitro-10H-phenothiazine would be required to generate the data necessary to populate these fields of study.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution state become highly luminescent upon aggregation. This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. Luminogens exhibiting AIE are of significant interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. nih.gov The AIE mechanism in many donor-acceptor (D-A) molecules is often attributed to the restriction of intramolecular motions (RIM), such as torsional movements, in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. nih.gov
Phenothiazine and its derivatives are known to exhibit AIE properties, particularly when incorporated into D-A structures. rsc.org The twisted, butterfly-like conformation of the phenothiazine ring contributes to its propensity for AIE. rsc.orgrsc.org For instance, a series of D-A luminophores containing phenothiazyl substituents and aminoborane (B14716983) acceptors demonstrated typical intramolecular charge-transfer (ICT) and AIE behavior. rsc.org The steric crowding resulting from the incorporation of multiple phenothiazine units or other bulky groups like tetraphenylethylene (B103901) can lead to enhanced emission in the solid state. rsc.org
While direct studies on this compound are limited, its inherent D-A structure suggests a potential for AIE activity. The presence of phenothiazine as a donor and a nitro group as an acceptor can facilitate an ICT state. In an aggregated form, the restriction of rotation around the C-N bond and the planarization of the molecule could lead to significant fluorescence enhancement. Research on similar phenothiazine-based probes has shown that the introduction of recognition groups can induce AIE upon interaction with specific analytes. dp.techresearchgate.net
Table 1: Examples of AIE-active Phenothiazine Derivatives
| Compound Type | Key Structural Feature | Observed Phenomenon | Reference |
|---|---|---|---|
| Boryl Substituted Phenothiazine | Donor-Acceptor (D-A) structure with phenothiazine as donor | Intramolecular Charge-Transfer (ICT) and Aggregation-Induced Emission (AIE) | rsc.org |
| Phenothiazine-based Probe (CMPA) | Phenothiazine chromophore with methyl cyanoacetate (B8463686) recognition group | AIE characteristics used for hydrazine (B178648) detection | dp.techresearchgate.net |
| Phenothiazine-Sulfone Derivatives | Twisted structure with steric crowding | Enhanced emission in the solid state | rsc.org |
| Hydrazide-Based Probe | Naphthyl-picolinyl hydrazide | AIE activity in specific solvent mixtures, quenched by nitro explosives | nih.gov |
Thermally Activated Delayed Fluorescence (TADF) Materials
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. nih.gov This process relies on molecules having a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), typically less than 0.3 eV. nih.govnih.gov This small gap facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state through thermal energy, followed by fluorescence. nih.gov
Phenothiazine is a popular electron-donating unit used in the design of D-A type TADF materials. nih.govrsc.orgbohrium.com Its strong donating ability and twisted structure help to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy for minimizing the ΔE_ST. nih.gov
For example, novel U-shaped D-A-D triads comprising a dibenzo[a,j]phenazine (DBPHZ) acceptor core flanked by two phenothiazine (PTZ) donor units have been developed as highly efficient orange-TADF emitters. nih.govrsc.org These materials achieved high external quantum efficiencies (EQEs) in OLEDs, reaching up to 16.8%, far exceeding the theoretical limit for conventional fluorescent emitters. nih.govrsc.org The small ΔE_ST in these systems, as low as 0.08 eV, and a low delayed fluorescence activation energy (E_a) of about 0.03 eV, confirm their excellent TADF properties. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have further explored the relationship between molecular structure, oxidation states of the sulfur atom in phenothiazine, and the resulting TADF characteristics. nih.gov
Given its structure, this compound possesses the fundamental D-A character required for potential TADF activity. The nitro group acts as a strong acceptor, which could lead to a significant charge transfer character in the excited state and a small ΔE_ST.
Table 2: Properties of Phenothiazine-Based TADF Materials
| Compound | S₁ (eV) | T₁ (eV) | ΔE_ST (eV) | Max. EQE (%) | Reference |
|---|---|---|---|---|---|
| Phenothiazine-DBPHZ-Phenothiazine Triad (1) | - | - | 0.08 | 16.8 | nih.gov |
| Acridine-substituted Triad (3) | 2.67 | 2.38 | 0.29 | - | nih.gov |
| Diphenylamino-substituted Triad (4) | 2.63 | 2.33 | 0.30 | - | nih.gov |
| Phenoxazine-fused MR-TADF (TPXZBN) | - | - | - | - | rsc.org |
Photoactive Materials and Sensors
The inherent photoactivity of the phenothiazine ring system makes its derivatives suitable for a range of applications, from chemical sensing to advanced polymerization techniques.
Photochromism and Photodeformation Phenomena
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is the basis for applications such as smart windows and optical data storage. Photodeformation refers to the change in shape of a material upon exposure to light. While phenothiazines are well-known for their photo-redox activity, leading to the formation of radical cations, specific, reversible photochromic behavior akin to spiropyrans or azobenzenes is less commonly reported for simple derivatives.
However, photomechanical effects have been documented in related organic crystalline materials, where light irradiation induces bending, twisting, or jumping of crystals. researchgate.net These effects often arise from photo-induced chemical reactions or isomerizations within the crystal lattice. researchgate.net While direct evidence for photochromism or photodeformation in this compound is not prominent in current literature, its photoactive nature suggests that such properties could potentially be engineered through further molecular design, for example, by integrating it into larger, more complex molecular systems or polymers.
Applications in Chemical Sensors and Soft Robotics
The strong fluorescence and electrochemical activity of phenothiazine derivatives make them excellent candidates for chemical sensors. The D-A structure of this compound is particularly advantageous for fluorescence-based sensing. The ICT process is sensitive to the local environment, and interaction with an analyte can modulate the emission wavelength or intensity, leading to a detectable signal.
For example, phenothiazine-based fluorescent probes have been designed for the selective and sensitive detection of environmentally and biologically important ions, such as mercury (Hg²⁺) and fluoride (B91410) (F⁻). researchgate.net These sensors can operate via mechanisms like fluorescence quenching or enhancement upon binding the target ion, with some probes achieving detection limits in the nanomolar range. researchgate.net The AIE properties of some phenothiazine derivatives have also been harnessed to create "turn-on" fluorescent probes for detecting molecules like hydrazine in aqueous solutions and living cells. dp.techresearchgate.net
In the realm of soft robotics, stimuli-responsive materials are crucial for creating actuators and flexible robots. researchgate.net Materials that undergo photodeformation can be used to build light-fueled soft robots. researchgate.net Although the application of this compound in this area has not been specifically demonstrated, the development of photomechanical crystals from other organic compounds provides a blueprint for how photoactive molecules like phenothiazines could be utilized in the future. researchgate.net
Dual Photo/Thermal Initiators for 3D Printing Applications
Photopolymerization, particularly for 3D printing and direct laser writing, is a rapidly growing field that relies on efficient photoinitiators (PIs). researchgate.net PIs are molecules that absorb light and generate reactive species—typically free radicals—to initiate polymerization. researchgate.net Phenothiazine derivatives have emerged as highly effective PIs for visible light polymerization. nih.gov
Recent research has focused on developing phenothiazine-based oxime esters as Type I photoinitiators. researchgate.netuniv-amu.fr These molecules, upon irradiation with visible light (e.g., LED@405 nm), undergo cleavage of the N-O bond to produce radicals that efficiently initiate the free-radical polymerization of acrylate (B77674) monomers. researchgate.netnih.govresearchgate.net
Significantly, nitro-phenothiazine-based oxime esters have been shown to function as dual photo/thermal initiators. researchgate.netuniv-amu.fr This means they can initiate polymerization both upon light exposure and upon heating. This dual-cure capability is highly valuable for applications where light penetration is limited, such as in the manufacturing of opaque composites containing materials like carbon fibers. researchgate.netnih.govresearchgate.net The thermal initiation allows for a complete cure of the resin throughout the material, overcoming the limitations of light attenuation. nih.gov The development of these dual-cure systems based on nitro-functionalized scaffolds represents a significant advance in materials processing. nih.govresearchgate.net
Influence of Substituents on Material Properties
The properties of phenothiazine derivatives are heavily dependent on the nature and position of substituents on the heterocyclic ring. mdpi.comnih.gov The 2-methyl and 3-nitro substituents in this compound are expected to exert a profound influence on its electronic structure and photophysical behavior.
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the 3-position significantly lowers the energy of the LUMO. This enhances the D-A character of the molecule, which is critical for ICT, AIE, and TADF properties. nih.gov In the context of photoinitiators, the nitro group can modify the absorption spectrum and the efficiency of radical generation. researchgate.netnih.gov The presence of a nitro group can also lead to efficient phosphorescence quenching in some aromatic compounds. nih.gov
Methyl Group (-CH₃): As a weak electron-donating group, the methyl group at the 2-position can slightly raise the energy of the HOMO. More importantly, it can influence the molecule's solubility, crystal packing, and steric environment. These factors can indirectly affect solid-state emission properties, such as AIE and mechanochromic luminescence. nih.gov
N-Substitution (at the 10-position): Modifications at the nitrogen atom of the phenothiazine core also play a crucial role. Different alkyl or aryl groups at this position can alter the dihedral angle (the "butterfly" angle) of the phenothiazine unit, which in turn affects the electronic coupling and photophysical properties. researchgate.net
Theoretical studies using DFT have shown that varying substituents allows for the fine-tuning of thermochemical parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are relevant to the molecule's reactivity and antioxidant capabilities. mdpi.com The strategic placement of different substituents is a key method for designing new phenothiazine-based materials with tailored optical, electronic, and chemical properties for specific advanced applications. nih.gov
Effects of Nitro and Methyl Groups on Photophysical and Electrochemical Performance
The introduction of functional groups onto the phenothiazine scaffold is a key strategy for modulating its inherent properties. In the case of this compound, the methyl (-CH₃) and nitro (-NO₂) groups have distinct and somewhat opposing electronic effects that significantly influence its performance in optoelectronic applications.
The nitro group (-NO₂) at the 3-position acts as a potent electron-withdrawing group. Its presence has several critical consequences:
Energy Level Modulation : Electron-accepting groups are known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This effect is particularly pronounced for the LUMO. For instance, in a study of 3,7-dinitro-10H-phenothiazine 5-oxide, the two electron-withdrawing nitro groups were found to significantly decrease the LUMO energy, resulting in a substantial red-shift of the emission band by approximately 200 nm compared to phenothiazine S-oxide analogs without these groups. nih.gov
Intramolecular Charge Transfer (ICT) : When paired with the electron-donating phenothiazine core, the nitro group facilitates the formation of a strong intramolecular charge transfer character. rsc.org This D-A (Donor-Acceptor) structure leads to a compressed bandgap, enabling the molecule to absorb light at longer wavelengths. rsc.orgresearchgate.net
Electrochemical Properties : The electron-withdrawing nature of the nitro group makes the phenothiazine ring more difficult to oxidize. This would be expected to increase the oxidation potential of the molecule compared to the unsubstituted phenothiazine.
The methyl group (-CH₃) at the 2-position is a weak electron-donating group. Its influence, while more subtle than the nitro group, is still significant:
Energy Level Tuning : An electron-donating group generally raises the HOMO energy level. researchgate.net In this compound, this effect would counteract the HOMO-lowering influence of the nitro group to some extent, providing a mechanism for fine-tuning the molecule's electrochemical and photophysical properties.
Solubility and Morphology : Alkyl groups like methyl can enhance the solubility of the compound in organic solvents, which is a crucial factor for solution-based processing of thin films for electronic devices. They can also influence the solid-state packing and film morphology.
Reactivity : The electronic effects of substituents can influence the reactivity of the phenothiazine core. For example, the presence of an N-alkyl group has been used to enhance reactivity towards certain electrophilic substitutions. nih.gov
The combined effect of these two groups in this compound results in a D-A type molecule with finely tuned electronic properties, making it a potential candidate for use in various optoelectronic applications.
Table 1: Illustrative Effects of Substituents on Phenothiazine Properties
| Derivative | Substituent Type | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Expected Effect on Oxidation Potential |
|---|---|---|---|---|
| Unsubstituted Phenothiazine | - | Baseline | Baseline | Baseline (~0.69 V vs Ag/AgCl) researchgate.net |
| 2-Aminophenothiazine | Electron-Donating (Amino) | Increase | Minor Change | Decrease (0.38 V vs Ag/AgCl) researchgate.net |
| 3,7-Dinitrophenothiazine Derivative | Electron-Withdrawing (Nitro) | Decrease | Significant Decrease nih.gov | Increase |
| This compound | Donating (Methyl) & Withdrawing (Nitro) | Moderately Decreased | Significantly Decreased | Moderately Increased |
Design Principles for Tailored Optoelectronic Properties
The development of phenothiazine-based materials for advanced optoelectronic applications is guided by several key design principles aimed at tailoring their properties for specific functions, such as in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and sensors. rsc.orgrsc.org
The Donor-Acceptor (D-A) Approach : This is the most prominent design strategy for phenothiazine derivatives. rsc.orgresearchgate.net It involves covalently linking the electron-donating phenothiazine core to an electron-accepting (acceptor) unit. rsc.org
Mechanism : This architecture creates an intramolecular charge transfer (ICT) from the donor (phenothiazine) to the acceptor upon photoexcitation.
Effect : The D-A structure leads to a smaller HOMO-LUMO gap, which shifts the absorption spectrum to longer wavelengths (red-shift), enhancing light-harvesting capabilities. rsc.org In this compound, the phenothiazine acts as the donor and the nitro group serves as the acceptor, embodying this principle on a fundamental level.
Functionalization Position : The electronic properties of phenothiazine derivatives are highly dependent on the position of substitution.
N-10 Position : Functionalization at the nitrogen atom is another critical site for modification. Attaching bulky or solubilizing groups at this position can modulate intermolecular interactions, prevent aggregation, and improve processability without drastically altering the core electronic transitions. rsc.org
π-Conjugated Bridge Engineering : In more complex D-A systems, a π-conjugated spacer is often inserted between the phenothiazine donor and the acceptor unit.
Purpose : The nature of this π-bridge (e.g., thiophene, furan, ethynylene) influences the degree of electronic communication between the donor and acceptor moieties.
Effect : By carefully selecting the π-bridge, researchers can fine-tune the absorption and emission characteristics, charge transport properties, and energy levels to match the requirements of a specific device architecture. researchgate.net
Suppression of Molecular Aggregation : The inherent non-planar, butterfly shape of the phenothiazine core is advantageous as it helps to inhibit the close packing of molecules in the solid state. bohrium.comrsc.org This suppression of aggregation is crucial for maintaining high photoluminescence quantum yields in the solid state, a key requirement for efficient OLEDs. This structural feature can be further enhanced by introducing bulky substituents at the N-10 position.
By applying these principles, a vast library of phenothiazine-based materials has been synthesized with properties tailored for high performance in a variety of optoelectronic devices. rsc.orgrsc.org The specific structure of this compound, with its integrated D-A character, exemplifies the foundational concepts used to create the next generation of organic electronic materials.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of phenothiazine (B1677639) derivatives has a rich history, yet the pursuit of more efficient, sustainable, and versatile methods remains a critical research endeavor. rsc.orgnih.govacs.org For 2-Methyl-3-nitro-10H-phenothiazine, future research could focus on developing synthetic strategies that offer high yields, regioselectivity, and atom economy.
A promising avenue lies in the adaptation of modern cross-coupling reactions. Palladium-catalyzed double N-arylation reactions have proven effective for the synthesis of N-aryl substituted extended phenothiazines and could be explored for the construction of the core tricyclic system from appropriately substituted anilines and aminothiophenols. rsc.org Furthermore, transition-metal-catalyzed methods, which have been successfully employed for other fused S-heterocycles, could be tailored to achieve the desired substitution pattern with high precision. igi-global.com
Microwave-assisted organic synthesis represents another key area for future investigation. This technique has been shown to dramatically shorten reaction times and improve yields in the synthesis of other phenothiazine derivatives. mdpi.com Exploring microwave-assisted nitration and subsequent cyclization reactions could provide a rapid and efficient route to this compound. Green chemistry approaches, such as the use of heterogeneous catalysts or nanoparticle-mediated synthesis, should also be a priority to minimize waste and enhance the sustainability of the synthetic process. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity. | Optimization of catalysts and reaction conditions for the specific substrates. |
| Microwave-Assisted Synthesis | Rapid reaction times and improved yields. | Development of protocols for nitration and cyclization steps. |
| Green Chemistry Methods | Reduced environmental impact and increased sustainability. | Exploration of reusable catalysts and solvent-free reaction conditions. |
Advanced Computational Design and Predictive Modeling
In silico methods are indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental work. nih.govwjpsonline.commpie.de For this compound, advanced computational studies will be crucial in elucidating its fundamental electronic and structural characteristics.
Density Functional Theory (DFT) calculations can be employed to determine key quantum chemical parameters such as bond dissociation enthalpy, ionization potential, and proton affinity. mdpi.com These calculations would provide insights into the molecule's potential as an antioxidant or its reactivity in various chemical transformations. Comparative molecular field analysis (CoMFA) and other 3D-quantitative structure-activity relationship (3D-QSAR) studies could be utilized to build predictive models for its biological activities by comparing it to a set of known phenothiazine derivatives. nih.gov
Furthermore, physics-based modeling and machine learning algorithms can accelerate the discovery of materials with desired properties. youtube.com By creating computational models of this compound, researchers can predict its behavior in different environments and its potential for applications in areas like organic electronics. These predictive models can help to prioritize synthetic efforts and streamline the discovery process.
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, reactivity parameters. | Understanding of antioxidant potential and reaction mechanisms. |
| 3D-QSAR and CoMFA | Biological activity profiles. | Guidance for the design of new therapeutic agents. |
| Physics-Based/Machine Learning Models | Material properties (e.g., charge transport). | Acceleration of the discovery of new functional materials. |
Exploration of Undiscovered Mechanistic Pathways
The rich redox chemistry of the phenothiazine core, coupled with the electronic influence of the methyl and nitro substituents, suggests that this compound could participate in a variety of interesting and potentially novel reaction mechanisms. nih.govyoutube.com Future research should aim to uncover these mechanistic pathways.
The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the phenothiazine ring system. Mechanistic studies could investigate how this group affects the stability of radical cations, which are key intermediates in many phenothiazine reactions. mdpi.com For instance, the metabolism of phenothiazines often involves oxidation processes leading to the formation of such radical cations. mdpi.com
Furthermore, the potential for nucleophilic aromatic substitution (SNAr) reactions, where the nitro group is displaced by a nucleophile, should be thoroughly investigated. The displacement of a nitro group has been observed in related dinitrophenothiazine systems. acs.org Understanding the regioselectivity and kinetics of such reactions could open up new avenues for the functionalization of the phenothiazine core. Time-resolved spectroscopy and other advanced analytical techniques will be instrumental in identifying transient intermediates and elucidating the step-by-step mechanisms of these transformations.
Integration into Next-Generation Functional Materials
Phenothiazine derivatives have emerged as promising building blocks for a wide range of functional materials, including those used in optoelectronics, energy storage, and catalysis. rsc.orgrsc.orgrsc.org A key area of future research will be to explore the potential of this compound in these next-generation materials.
The electron-rich nature of the phenothiazine core makes it an excellent electron donor. rsc.org The introduction of a methyl group (electron-donating) and a nitro group (electron-withdrawing) at specific positions could create a molecule with a tailored electronic structure, potentially leading to a low bandgap and reversible redox properties. rsc.org This makes it a candidate for use as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells, or as a component in organic solar cells. rsc.org
The ability of phenothiazines to form stable radical cations also suggests potential applications in rechargeable batteries as cathode-active materials. rsc.org Research could focus on synthesizing polymers functionalized with this compound and evaluating their electrochemical performance, including their capacity, voltage, and cycle life. The unique substitution pattern of this compound may lead to improved stability and performance compared to existing materials.
| Application Area | Potential Role of this compound | Key Research Questions |
| Organic Electronics | Hole-transporting material, donor in organic solar cells. | What are its frontier energy levels and charge carrier mobility? |
| Rechargeable Batteries | Cathode-active material. | What is its redox potential and cycling stability? |
| Photocatalysis | Visible-light photoredox catalyst. | How does the substitution pattern affect its photocatalytic efficiency? |
Synergistic Effects of this compound with Other Chemical Scaffolds
The concept of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with enhanced or synergistic effects, is a powerful strategy in drug discovery. mdpi.comnih.gov Future research should explore the synergistic potential of this compound when combined with other chemical scaffolds.
Given the known biological activities of various phenothiazine derivatives, including anticancer and antimicrobial effects, creating hybrids of this compound with other bioactive moieties could lead to novel therapeutic agents. nih.govresearchgate.net For example, linking it to scaffolds known to target specific enzymes or receptors in cancer cells could result in compounds with enhanced potency and selectivity. nih.gov
The synergistic effects could also be explored in the context of materials science. Combining this compound with other electroactive or photoactive molecules could lead to materials with novel properties. For instance, co-polymerization with other monomers could result in materials with tunable electronic and optical properties for specific applications. The study of these hybrid systems will require a multidisciplinary approach, combining synthetic chemistry, biological evaluation, and materials characterization.
| Hybridization Partner | Potential Synergistic Effect | Research Focus |
| Known Anticancer Agents | Enhanced cytotoxicity and selectivity. | Design and synthesis of hybrid molecules, in vitro and in vivo evaluation. |
| Other Heterocyclic Scaffolds | Novel photophysical or electronic properties. | Synthesis and characterization of hybrid materials for optoelectronic applications. |
| Biocompatible Polymers | Targeted drug delivery systems. | Development of drug-polymer conjugates and their biological evaluation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
